Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[2][3][4] The functionalization of the quinoline scaffold is therefore a critical endeavor for the development of new therapeutic agents.[1][5]
Among the various precursors, 6-bromoquinoline stands out as a particularly versatile and strategic building block. The bromine atom at the 6-position serves as an effective "handle" for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of carbon and heteroatom substituents.[4][6][7] This guide provides an in-depth exploration of the most pivotal palladium-catalyzed reactions for modifying 6-bromoquinoline, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and synthetic chemistry.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium's remarkable efficacy in catalyzing C-C and C-N bond formation stems from its ability to cycle between Pd(0) and Pd(II) oxidation states.[8] This catalytic cycle, while having variations, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromoquinoline. This is often the rate-determining step and results in a Pd(II) complex.[8][12]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the bromide.[8][9][11] In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
dot
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Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Complex [label="L₂Pd(II)(Quinoline)(Br)", fillcolor="#F1F3F4"];
Transmetalation [label="Transmetalation\n(e.g., with R-M)", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Coupling [label="L₂Pd(II)(Quinoline)(R)", fillcolor="#F1F3F4"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
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Pd0 -> OxAdd [label="6-Bromoquinoline"];
OxAdd -> PdII_Complex;
PdII_Complex -> Transmetalation;
Transmetalation -> PdII_Coupling [label="M-Br"];
PdII_Coupling -> RedElim;
RedElim -> Pd0 [label="6-R-Quinoline\n(Product)"];
}
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Core Experimental Components: The Causality Behind Choices
-
Palladium Source (Precatalyst): While the active catalyst is Pd(0), air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used. These are reduced in situ to Pd(0). Direct Pd(0) sources like Pd(PPh₃)₄ are also common but can be more sensitive to air. The choice depends on the reaction's robustness and the need for a pre-activation step.
-
Ligands: Ligands are crucial for stabilizing the palladium center, preventing aggregation into inactive palladium black, and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition to the C-Br bond and promote the final reductive elimination step.[13][14]
-
Base: The role of the base is reaction-specific. In Suzuki-Miyaura coupling, it facilitates the transmetalation from the organoboron species.[15] In Heck reactions, it neutralizes the HBr formed during the catalytic cycle.[16] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) and its strength is critical and must be matched to the specific coupling partners to avoid side reactions.
-
Solvent: Solvents must solubilize all reactants and are typically polar aprotic (e.g., Dioxane, DMF, Toluene). For many coupling reactions, particularly Suzuki, the addition of water can be beneficial. Crucially, solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds, coupling 6-bromoquinoline with various aryl or vinyl boronic acids or esters.[9][10][15] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[9]
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Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Br [label="L₂Pd(II)(Quinoline)(Br)", fillcolor="#F1F3F4"];
Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_R [label="L₂Pd(II)(Quinoline)(R)", fillcolor="#F1F3F4"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
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Pd0 -> OxAdd [label="6-Bromoquinoline"];
OxAdd -> PdII_Br;
PdII_Br -> Transmetal [label="R-B(OH)₂\nBase"];
Transmetal -> PdII_R;
PdII_R -> RedElim;
RedElim -> Pd0 [label="6-R-Quinoline"];
}
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-bromoquinoline.
Protocol: Synthesis of 6-phenylquinoline
This protocol provides a reliable method for the Suzuki-Miyaura coupling of 6-bromoquinoline with phenylboronic acid.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoquinoline, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the catalyst.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and XPhos to the flask. The use of a robust ligand like XPhos helps to ensure catalyst stability and high turnover.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The mixture should be thoroughly sparged with argon for at least 20 minutes prior to addition.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-phenylquinoline.[17]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 80-90 |
Application Note 2: Heck Reaction
The Heck reaction creates a C-C bond by coupling 6-bromoquinoline with an alkene, such as styrene or an acrylate, to form a substituted alkene.[16][18] This reaction is exceptionally useful for installing vinyl groups, which can serve as versatile intermediates for further synthetic transformations. The mechanism involves migratory insertion of the alkene into the palladium-quinoline bond, followed by β-hydride elimination.[10]
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Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Br [label="L₂Pd(II)(Quinoline)(Br)", fillcolor="#F1F3F4"];
MigInsert [label="Migratory\nInsertion", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Alkyl [label="Alkyl-Pd(II) Intermediate", fillcolor="#F1F3F4"];
BetaElim [label="β-Hydride\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
HPd [label="H-Pd(II)-L₂", fillcolor="#F1F3F4"];
BaseRegen [label="Base\nRegeneration", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="6-Bromoquinoline"];
OxAdd -> PdII_Br;
PdII_Br -> MigInsert [label="Alkene"];
MigInsert -> PdII_Alkyl;
PdII_Alkyl -> BetaElim [label="Product"];
BetaElim -> HPd;
HPd -> BaseRegen [label="Base"];
BaseRegen -> Pd0 [label="Base-H⁺"];
}
Caption: Catalytic cycle for the Heck reaction of 6-bromoquinoline.
Protocol: Synthesis of 6-styrylquinoline
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine 6-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous DMF, styrene, and triethylamine via syringe.[16] The base, Et₃N, is crucial for neutralizing the HBr generated in the cycle.
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 120 °C for 12-24 hours.
-
Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate 6-styrylquinoline.[16]
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 75-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 80-90 |
Application Note 3: Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[19][20] This reaction is invaluable for synthesizing alkynyl-quinolines, which are important precursors for more complex heterocyclic systems and functional materials.[21] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[19]
Protocol: Synthesis of 6-(phenylethynyl)quinoline
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Purge the flask thoroughly with argon.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. The amine base is required to deprotonate the terminal alkyne.[22] Stir the mixture for 10 minutes, then add phenylacetylene dropwise.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 2-6 hours.
-
Monitoring: Monitor by TLC until the 6-bromoquinoline is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Rinse the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to obtain pure 6-(phenylethynyl)quinoline.
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 60 | 85-95 |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 50 | 80-90 |
Application Note 4: Buchwald-Hartwig Amination
For the synthesis of molecules requiring a C-N bond, the Buchwald-Hartwig amination is the state-of-the-art method.[23] This reaction couples 6-bromoquinoline with a primary or secondary amine.[24][25] The resulting 6-aminoquinoline derivatives are prevalent in pharmacologically active compounds.[6] The choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base is paramount for success.
Protocol: Synthesis of 6-morpholinoquinoline
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, weigh 6-bromoquinoline, Pd₂(dba)₃, SPhos, and NaOt-Bu into a reaction vial. NaOt-Bu is highly hygroscopic and air-sensitive; handling in a glovebox ensures its reactivity.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine.
-
Reaction Execution: Seal the vial and heat at 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor for completion via LC-MS.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 6-morpholinoquinoline.
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | SPhos (8) | NaOt-Bu | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 100 | 80-90 |
Application Note 5: Stille Coupling
The Stille reaction couples 6-bromoquinoline with an organostannane (organotin) reagent.[26] Its primary advantage is the stability and tolerance of organostannanes to a wide range of functional groups.[26][27] However, the high toxicity of tin compounds necessitates careful handling and purification to remove tin byproducts.[26][28]
Protocol: Synthesis of 6-(thiophen-2-yl)quinoline
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-bromoquinoline, Pd(PPh₃)₄, and anhydrous LiCl. The addition of LiCl can accelerate the transmetalation step.
-
Inert Atmosphere: Purge the flask with argon.
-
Reagent Addition: Add anhydrous DMF and 2-(tributylstannyl)thiophene via syringe.
-
Reaction Execution: Heat the mixture at 90 °C for 12 hours.
-
Workup: Cool to room temperature and pour into an aqueous solution of KF. Stir for 1 hour to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through Celite, washing with ethyl acetate. Extract the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
General Workflow and Troubleshooting
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Monitor [label="{Monitoring|• TLC\n• LC-MS / GC-MS}"];
Workup [label="{Workup|• Cool to RT\n• Quench/Dilute\n• Extraction}"];
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Inert -> Addition;
Addition -> Reaction;
Reaction -> Monitor;
Monitor -> Reaction [label="Incomplete"];
Monitor -> Workup [label="Complete"];
Workup -> Purify;
Purify -> Analysis;
}
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.[22]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use a fresh, inert atmosphere. Use a robust ligand or a pre-catalyst. |
| Poor choice of base/ligand | Screen different ligands and bases. For Buchwald-Hartwig, NaOt-Bu or Cs₂CO₃ are often superior. |
| Quinoline nitrogen inhibition | The quinoline nitrogen can coordinate to palladium.[22] A higher catalyst/ligand loading or using a more sterically hindered ligand may help. |
| Formation of Side Products | Homocoupling of coupling partner | For Suzuki, ensure stoichiometry is correct. For Sonogashira, run under strictly anaerobic conditions to prevent Glaser coupling.[22] |
| Protodebromination (loss of Br) | This can occur if a source of hydride is present. Ensure anhydrous conditions and that the base is not promoting this pathway. |
| Difficulty in Purification | Residual palladium | Filter the crude product through a pad of Celite or treat with a palladium scavenger. |
| Residual tin (Stille) | Perform an aqueous KF or CsF wash to precipitate tin salts before chromatography. |
References
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Cross-coupling reaction. Wikipedia.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008, October 24). ACS Publications.
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Quinolines: the role of substitution site in antileishmanial activity. (2025, September 15). PMC.
- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Org. Synth., 88, 197.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). ResearchGate.
- a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives. ResearchGate.
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017, December 22). Asian Online Journals.
- The Stille Reaction. Chem 115 Myers.
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
- Stille reaction. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Application of Quinoline Ring in Structural Modification of Natural Products. (2023, September 6). MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015, November 20). Books.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
- Heck Reaction—State of the Art. (2017, September 11). MDPI.
- Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. (2025, January 14). MDPI.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH.
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